chemical structure and properties of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid
chemical structure and properties of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid
An In-Depth Technical Guide to 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid: Structure, Properties, and Potential in Drug Discovery
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus is a privileged heterocyclic motif ubiquitously found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The versatility of the benzofuran ring system, coupled with its amenability to chemical modification, has established it as a valuable framework in modern drug discovery programs.[3] This guide provides a detailed technical overview of a specific derivative, 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, focusing on its chemical structure, predicted properties, and potential applications for researchers and professionals in drug development.
Chemical Identity and Structure
The nomenclature 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid describes a benzofuran core with two key functional groups: a carboxylic acid at the 6-position and a 2-ethoxyethoxy substituent at the 4-position. The core, benzofuran-6-carboxylic acid, is a known chemical entity with the CAS Number 77095-51-3.[4][5]
Molecular Structure:
Caption: Chemical structure of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C13H14O5 | Derived from the chemical structure. |
| Molecular Weight | 250.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | The core structure is a solid.[6] |
| Solubility | Increased solubility in polar organic solvents compared to the parent benzofuran-6-carboxylic acid. | The ether linkages in the 2-ethoxyethoxy side chain introduce polarity and hydrogen bond accepting capabilities. |
| pKa | Estimated to be around 4-5. | The primary acidic proton is on the carboxylic acid group. The electronic nature of the benzofuran ring and the ether substituent will have a minor influence on the pKa. For comparison, the pKa of benzoic acid is approximately 4.2. |
Proposed Synthetic Methodology
A plausible synthetic route to 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid can be envisioned starting from a suitably substituted phenol. The following workflow outlines a potential multi-step synthesis.
Caption: Proposed synthetic workflow for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.
Experimental Protocol Outline:
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Protection of the Carboxylic Acid: The starting material, 4-hydroxy-3-iodobenzoic acid, would first have its carboxylic acid group protected, for example, as a methyl or ethyl ester, to prevent unwanted side reactions in subsequent steps.
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Sonogashira Coupling: The protected intermediate would then undergo a palladium-catalyzed Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene. This step introduces the two-carbon unit necessary for the formation of the furan ring.
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Cyclization: The resulting alkyne intermediate can be induced to cyclize to form the benzofuran ring. This is often achieved under basic conditions which also removes the silyl protecting group.
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Williamson Ether Synthesis: The hydroxyl group at the 4-position of the benzofuran intermediate can then be alkylated with 1-bromo-2-ethoxyethane via a Williamson ether synthesis using a suitable base like potassium carbonate or sodium hydride.
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Deprotection: The final step involves the hydrolysis of the ester protecting group to yield the target carboxylic acid.
Potential Pharmacological Profile and Research Directions
The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents.[2][3] Derivatives have shown promise as:
-
Anticancer Agents: Many benzofuran derivatives have been investigated for their anti-proliferative activities against various cancer cell lines.[7][8]
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Anti-inflammatory Agents: The benzofuran core is present in molecules with anti-inflammatory properties.
-
Antimicrobial and Antifungal Agents: Certain benzofuran derivatives have demonstrated efficacy against a range of microbial and fungal pathogens.[9]
The introduction of the 2-ethoxyethoxy side chain can be a strategic modification to enhance the pharmacokinetic properties of a drug candidate. This hydrophilic chain can improve aqueous solubility, which is often a challenge in drug development, and potentially modulate membrane permeability and metabolic stability.
Future Research:
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In Vitro Screening: The synthesized 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid should be screened against a panel of cancer cell lines, inflammatory markers, and microbial strains to identify its primary biological activity.
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Enzyme Inhibition Assays: Given that many benzofurans act as enzyme inhibitors, assays against relevant targets (e.g., kinases, phosphatases) could reveal its mechanism of action.[10]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the ether side chain and the substitution pattern on the benzofuran ring would be crucial for optimizing potency and selectivity.
Conclusion
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid represents a novel chemical entity with significant potential in the field of drug discovery. By combining the biologically active benzofuran-6-carboxylic acid core with a pharmacokinetically favorable side chain, this molecule presents a promising starting point for the development of new therapeutic agents. The synthetic route proposed herein offers a viable pathway for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related benzofuran derivatives.
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